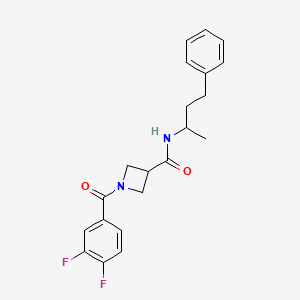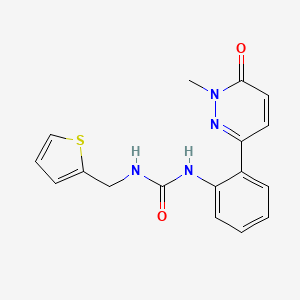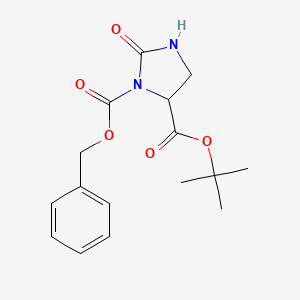
(2R)-2-(3-Methylcyclopentyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3-Methylcyclopentyl)propan-1-amine, also known as 3-MMC, is a designer drug that belongs to the class of cathinones. It is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. The compound is structurally similar to other amphetamines and cathinones and has been reported to have stimulant and empathogenic effects.
作用機序
The exact mechanism of action of (2R)-2-(3-Methylcyclopentyl)propan-1-amine is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn leads to the stimulant and empathogenic effects of the compound.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been reported to cause vasoconstriction, leading to reduced blood flow to certain parts of the body. In addition, it has been shown to increase the release of cortisol, a stress hormone, which can lead to increased anxiety and agitation.
実験室実験の利点と制限
(2R)-2-(3-Methylcyclopentyl)propan-1-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also a relatively stable compound, which makes it easy to handle and store. However, one limitation is that it is a designer drug and its effects on the human body are not fully understood. In addition, it is illegal in many countries, which makes it difficult to obtain for scientific research purposes.
将来の方向性
There are several future directions for research on (2R)-2-(3-Methylcyclopentyl)propan-1-amine. One direction is to study its long-term effects on the brain and body. Another direction is to investigate its potential use as a treatment for certain psychiatric disorders, such as depression and anxiety. Finally, more research is needed to understand the mechanism of action of the compound and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. It has been studied in scientific research to understand its effects on the central nervous system. The compound has stimulant and empathogenic effects similar to other cathinones and amphetamines. It has also been reported to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria and increased energy. However, more research is needed to fully understand the effects of the compound on the brain and body.
合成法
The synthesis of (2R)-2-(3-Methylcyclopentyl)propan-1-amine involves the reaction of 3-methylcyclopentanone with nitroethane in the presence of a reducing agent such as ammonium formate or zinc. The resulting nitrostyrene is then reduced to the amine using a reducing agent such as lithium aluminum hydride or sodium borohydride. The final product is obtained by recrystallization.
科学的研究の応用
(2R)-2-(3-Methylcyclopentyl)propan-1-amine has been used in scientific research to study its effects on the central nervous system. Studies have shown that the compound has stimulant and empathogenic effects similar to other cathinones and amphetamines. It has also been reported to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria and increased energy.
特性
IUPAC Name |
(2R)-2-(3-methylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-3-4-9(5-7)8(2)6-10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBGKQYTGYNKLM-MGURRDGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C1)[C@@H](C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2408978.png)
![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)

![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)
![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)
![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)

![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)